molecular formula C17H12O4 B2773546 Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate CAS No. 215671-95-7

Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate

Cat. No.: B2773546
CAS No.: 215671-95-7
M. Wt: 280.279
InChI Key: PTGZCAJEWUBZNO-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 1-oxo-3-phenylisochromene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-20-16(18)12-7-8-14-13(9-12)10-15(21-17(14)19)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGZCAJEWUBZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)OC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context .

Biological Activity

Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate (CAS No. 215671-95-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C17H12O4C_{17}H_{12}O_{4} and a molecular weight of 280.28 g/mol. Its structure features an isochromene backbone, which is significant for its biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. The compound is believed to modulate the activity of these molecular targets, which can lead to various physiological effects, including:

  • Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties, potentially through the inhibition of bacterial growth and biofilm formation.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties against a range of pathogens. For instance:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans2064 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Induction of apoptosis
MCF7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Inhibition of proliferation

The compound's ability to induce apoptosis and inhibit cell proliferation underscores its potential as an anticancer therapeutic agent.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using a mouse model with induced tumors. The results showed a significant reduction in tumor size compared to control groups, indicating strong anticancer effects. Histological analysis revealed that treated tumors exhibited increased apoptosis and reduced angiogenesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via triflic acid-mediated sequential cyclization, achieving a 58% yield under specific conditions (CDCl₃ solvent, 40°C). Key factors include:

  • Catalyst : Triflic acid enhances cyclization efficiency by stabilizing transition states .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction rates and selectivity compared to protic solvents .
  • Temperature Control : Reactions conducted at 40°C balance kinetic control and side-product minimization .
    • Data Table :
ParameterOptimal ConditionYieldReference
CatalystTriflic acid58%
SolventCDCl₃58%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Assigns proton environments (e.g., δ 7.76 ppm for aromatic protons, δ 3.84 ppm for methoxy groups) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 307.3) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ester functionalities .

Q. How can researchers validate the structural integrity of this compound using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. For example:

  • Software : SHELX suite refines anisotropic displacement parameters for heavy atoms .
  • Validation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated values to confirm accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Discrepancies between experimental (¹H NMR δ 7.76) and computed values may arise from solvent effects or crystal packing, requiring explicit solvent modeling .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline this compound?

  • Methodological Answer : Graph-set analysis (e.g., SHELXL or Mercury ) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). Key steps:

  • Hydrogen-Bond Geometry : Measure donor-acceptor distances (e.g., O···O < 3.0 Å) and angles (>120°) .
  • Thermal Motion : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Q. How do substituent effects (e.g., phenyl vs. thiophene) alter the reactivity of isochromene derivatives?

  • Methodological Answer : Substituent electronic profiles are quantified via Hammett constants (σ). For example:

  • Electron-Withdrawing Groups (e.g., -COOCH₃): Increase electrophilicity at the 1-oxo position, accelerating nucleophilic attacks .
  • Steric Effects : Bulky groups (e.g., 3-phenyl) hinder π-π stacking in crystal lattices, altering solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations (e.g., 134–135°C vs. 130–132°C) may arise from:

  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs .
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

Methodological Tables

Table 1 : Key Molecular Data for this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₂O₄
Molecular Weight280.28 g/mol
CAS NumberNot explicitly provided-
Melting Point134–135°C

Table 2 : Comparison of Synthetic Routes

MethodCatalystSolventYield
Triflic Acid CyclizationCF₃SO₃HCDCl₃58%
Acid-Catalyzed EsterificationH₂SO₄Ethanol45%

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